molecular formula C13H14N2O3 B15360421 ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate

ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate

Cat. No.: B15360421
M. Wt: 246.26 g/mol
InChI Key: VVKHXJDIVQKHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Biltz synthesis, which involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced methods such as the Pfitzinger reaction, where aniline derivatives are reacted with ethyl cyanoacetate and a suitable carbonyl compound under acidic conditions.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability. This method allows for a steady production of the compound with minimal downtime.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of quinoline derivatives with different biological activities.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Quinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Biology: Quinoline derivatives have shown various biological activities, including antimicrobial, antiviral, and anticancer properties. Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate serves as a precursor in the synthesis of these biologically active compounds.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They have been studied for their use in treating diseases such as malaria, tuberculosis, and certain types of cancer.

Industry: In the materials science field, quinoline derivatives are used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • Ethyl 3-cyano-2-oxo-1,2-dihydroquinoline-4-carboxylate: A closely related compound with a similar structure but differing in the saturation of the quinoline ring.

  • Ethyl 3-cyano-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Another related compound with a different degree of saturation in the quinoline ring.

Uniqueness: Ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of the cyano and ester groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-5-3-4-6-10(8)15-12(16)9(11)7-14/h2-6H2,1H3,(H,15,16)

InChI Key

VVKHXJDIVQKHHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1CCCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.